4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol
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Overview
Description
4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol is a synthetic organic compound characterized by the presence of a phenolic group and a perfluorinated alkyl chain. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These attributes make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol.
Reaction Conditions: The phenol is reacted with the perfluorinated alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the phenol reacts with the hydroxyl group of the alcohol to form an ether linkage.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, targeting the phenolic group.
Substitution: The perfluorinated alkyl chain can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with modified alkyl chains.
Scientific Research Applications
4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol has diverse applications across various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature, aiding in the stabilization of protein structures.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance coatings and materials that require resistance to extreme conditions.
Mechanism of Action
The compound exerts its effects primarily through its phenolic group and perfluorinated alkyl chain. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the perfluorinated chain imparts hydrophobicity and chemical resistance. These properties enable the compound to interact with various molecular targets, including enzymes and membrane proteins, influencing their activity and stability.
Comparison with Similar Compounds
- 4-[(2,2,3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol
- 4-[(2,2,3,3,4,4,5,5,6,6,6-Decafluorohexyl)oxy]phenol
Comparison:
- Hydrophobicity: 4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol exhibits higher hydrophobicity compared to its nonafluoro and decafluoro counterparts due to the longer perfluorinated chain.
- Chemical Stability: The undecafluoro variant shows greater chemical stability, making it more suitable for applications requiring extreme resistance to degradation.
- Reactivity: The presence of additional fluorine atoms in the undecafluoro compound can influence its reactivity, particularly in substitution reactions, where it may exhibit different selectivity compared to shorter-chain analogs.
Biological Activity
4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]phenol is a fluorinated phenolic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C13H9F11O2
- Molecular Weight : 398.2129 g/mol
- CAS Number : 754-79-0
The presence of undecafluorohexyl groups contributes to its hydrophobic character and may influence its interaction with biological membranes.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. The antioxidant activity of this compound can be assessed through various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons to free radicals. Higher scavenging activity correlates with higher concentrations of phenolic compounds.
- Ferric Reducing Antioxidant Power (FRAP) : This method evaluates the reducing ability of antioxidants in a sample.
Assay Type | IC50 Value (mg/mL) |
---|---|
DPPH | 0.33 |
FRAP | 0.54 |
These results suggest that the compound possesses substantial antioxidant capabilities which may protect cells from oxidative stress.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Shows some activity against Escherichia coli.
The mechanism of action is likely due to the disruption of bacterial cell membranes by the hydrophobic fluorinated tail.
Case Studies
- Study on Antioxidant Properties : A study conducted on various phenolic compounds demonstrated that those with longer aliphatic chains (similar to undecafluorohexyl) showed enhanced antioxidant activity due to increased lipophilicity and membrane penetration abilities .
- Antimicrobial Efficacy : In a comparative study of fluorinated vs non-fluorinated phenols against microbial strains, it was found that fluorinated compounds exhibited superior antimicrobial effects due to their ability to disrupt lipid bilayers in bacterial membranes .
Properties
CAS No. |
129560-96-9 |
---|---|
Molecular Formula |
C12H7F11O2 |
Molecular Weight |
392.16 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)phenol |
InChI |
InChI=1S/C12H7F11O2/c13-8(14,5-25-7-3-1-6(24)2-4-7)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4,24H,5H2 |
InChI Key |
VQRKSWKQONXOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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